2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide
Description
Structure and Synthesis
The compound 2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide features a central indole core linked to a pyrazole moiety via a 2-oxoacetamide bridge, with a tetrahydropyran (oxan-4-yl) group substituted at the pyrazole N1 position. Its synthesis likely follows a route analogous to structurally related compounds (e.g., 2a in ), involving:
Indole functionalization: Activation of the indole C3 position.
Oxalyl chloride coupling: Reaction with oxalyl chloride to form the 2-oxoacetyl intermediate.
Amide bond formation: Condensation with 1-(oxan-4-yl)-1H-pyrazol-4-amine .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-17(15-10-19-16-4-2-1-3-14(15)16)18(24)21-12-9-20-22(11-12)13-5-7-25-8-6-13/h1-4,9-11,13,19H,5-8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUWKORXARQUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide typically involves multi-step organic reactionsThe final step involves the formation of the oxoacetamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The oxoacetamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the indole and pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole and pyrazole derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs differ primarily in:
- Indole substituents : Fluorobenzyl, methoxy, or adamantyl groups at the N1 position.
- Amide-sidechain: Pyrazole, thiophene, or quinoline derivatives.
- Physicochemical modifications : Impact on solubility, stability, and bioavailability.
Table 1: Key Structural Variations and Properties
Biological Activity
The compound 2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide is a member of the indole and pyrazole chemical families, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 334.36 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds containing indole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is often dysregulated in various cancers .
In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Activity
Compounds with pyrazole structures are known for their anti-inflammatory effects. The compound has been assessed for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Preliminary data suggest that it may reduce inflammatory markers in animal models .
Neuroprotective Effects
There is emerging evidence that indole derivatives can provide neuroprotective benefits. Studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage, potentially making them candidates for treating neurodegenerative diseases .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Antitumor Activity : A study involving a related indole-pyrazole compound demonstrated significant tumor growth inhibition in xenograft mouse models, highlighting its potential for further development as an anticancer drug .
- Inflammation Models : In a rat model of arthritis, administration of similar pyrazole derivatives resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines, supporting their use in inflammatory conditions .
Q & A
What are the recommended synthetic routes for 2-(1H-indol-3-yl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-oxoacetamide, and how can reaction conditions be optimized for yield and purity?
Basic Research Question
The synthesis typically involves coupling indole-3-oxoacetic acid derivatives with substituted pyrazole amines. A standard approach includes:
- Step 1 : Preparation of 2-(1H-indol-3-yl)-2-oxoacetyl chloride via reaction of indole-3-glyoxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions .
- Step 2 : Amidation with 1-(oxan-4-yl)-1H-pyrazol-4-amine using a base (e.g., triethylamine) in dry dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions .
- Optimization : Yield improvements (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and using catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity . Purity is ensured via recrystallization from ethyl acetate/hexane mixtures.
How can structural discrepancies in NMR data for this compound be resolved during characterization?
Advanced Research Question
Discrepancies in NMR assignments (e.g., indole NH vs. oxoacetamide carbonyl signals) arise due to tautomerism or solvent effects. Methodological solutions include:
- 2D NMR Experiments : Utilize HSQC (heteronuclear single quantum coherence) to correlate indole C3-H with adjacent carbons and NOESY to confirm spatial proximity of the oxan-4-yl group to pyrazole .
- Solvent Screening : Compare DMSO-d₆ (which stabilizes NH protons) vs. CDCl₃ (which may obscure them due to rapid exchange) .
- X-ray Crystallography : For absolute conformation validation, single-crystal X-ray diffraction resolves ambiguities in keto-enol tautomerism or hydrogen-bonding networks .
What computational methods are suitable for analyzing the electronic and vibrational properties of this compound?
Advanced Research Question
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts:
- Electronic Properties : HOMO-LUMO gaps (~4.5 eV) to assess redox potential, relevant for biological electron-transfer interactions .
- Vibrational Modes : FT-IR and Raman spectra simulations match experimental peaks (e.g., C=O stretch at ~1680 cm⁻¹, indole N-H bend at ~1540 cm⁻¹) .
- Conformational Analysis : Potential energy surface (PES) scans identify stable rotamers of the oxan-4-yl group, influencing receptor binding .
How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer assays)?
Advanced Research Question
Discrepancies often stem from assay design variations:
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .
- Cell Line Specificity : Test against panels like the ESKAPE pathogens (for antimicrobial activity) vs. NCI-60 human cancer cell lines (for anticancer profiling) to identify selectivity .
- Mechanistic Studies : Use fluorescence polarization assays to verify binding to tubulin (anticancer) or β-lactamase (antimicrobial) targets, ruling off-target effects .
What strategies improve the compound’s stability in aqueous media for in vitro assays?
Basic Research Question
The compound’s oxoacetamide moiety is prone to hydrolysis. Stabilization methods include:
- Buffered Solutions : Use phosphate-buffered saline (PBS) at pH 7.4 with 1% DMSO to maintain solubility and reduce degradation.
- Lyophilization : Store as a lyophilized powder at -20°C, reconstituting in acetonitrile/water (1:1) immediately before use .
- Protecting Groups : Introduce tert-butyl or benzyl groups to the oxan-4-yl ring during synthesis to sterically hinder hydrolysis .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Advanced Research Question
Key SAR modifications and assays include:
- Pyrazole Substitution : Replace oxan-4-yl with pyrrolidin-3-yl to test impact on membrane permeability (logP changes measured via HPLC) .
- Indole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole C5 position to enhance π-stacking with enzyme active sites .
- Biological Testing : Screen analogs against kinase panels (e.g., CDK2, GSK-3β) using fluorescence-based ADP-Glo™ assays to quantify inhibition .
What crystallographic techniques are critical for resolving polymorphic forms of this compound?
Advanced Research Question
Polymorphism affects bioavailability and reactivity. Use:
- Single-Crystal XRD : Resolve unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding motifs .
- PXRD (Powder X-ray Diffraction) : Compare experimental patterns with simulated data from Mercury software to detect amorphous vs. crystalline phases .
- Thermal Analysis : DSC (differential scanning calorimetry) identifies melting point variations (>5°C differences indicate distinct polymorphs) .
How should researchers interpret conflicting data in enzyme inhibition assays involving this compound?
Advanced Research Question
Contradictions may arise from assay interference or enzyme isoform specificity:
- Control Experiments : Include pan-assay interference compounds (PAINS) filters to rule out aggregation-based false positives .
- Isoform Profiling : Test against α/β-tubulin isotypes or bacterial vs. human carbonic anhydrases to identify selective inhibition .
- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
